

indeno[2,1-b]indole basic research and discovery overview

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Compound Focus: Indeno[2,1-b]indole

CAS No.: 206-72-4

Cat. No.: S8989752

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Core Chemical Structure and Properties

Indeno[2,1-b]indole features a rigid, planar structure formed by fusing an indole (benzopyrrole) with an indene (benzocyclopentadiene) unit [1]. This extended π -conjugated system contributes to high thermal stability and makes it suitable for organic electronics [1].

Synthetic Methodologies

Researchers have developed various synthetic routes, with a strong recent emphasis on efficient, green chemistry approaches. The table below compares common methods, while a novel nanocomposite-catalyzed method is detailed for its efficiency and alignment with green chemistry principles [2] [1].

Method	Starting Materials	Approx. Yield	Key Advantage
Friedel-Crafts Alkylation/Cyclization [1]	2-phenylindole derivatives	45-60%	Scalability
Photo-Nazarov Cyclization [1]	3-acylindole precursors	70-75%	Excellent regioselectivity

Green Synthesis via ZrO₂/CuO Nanocomposite

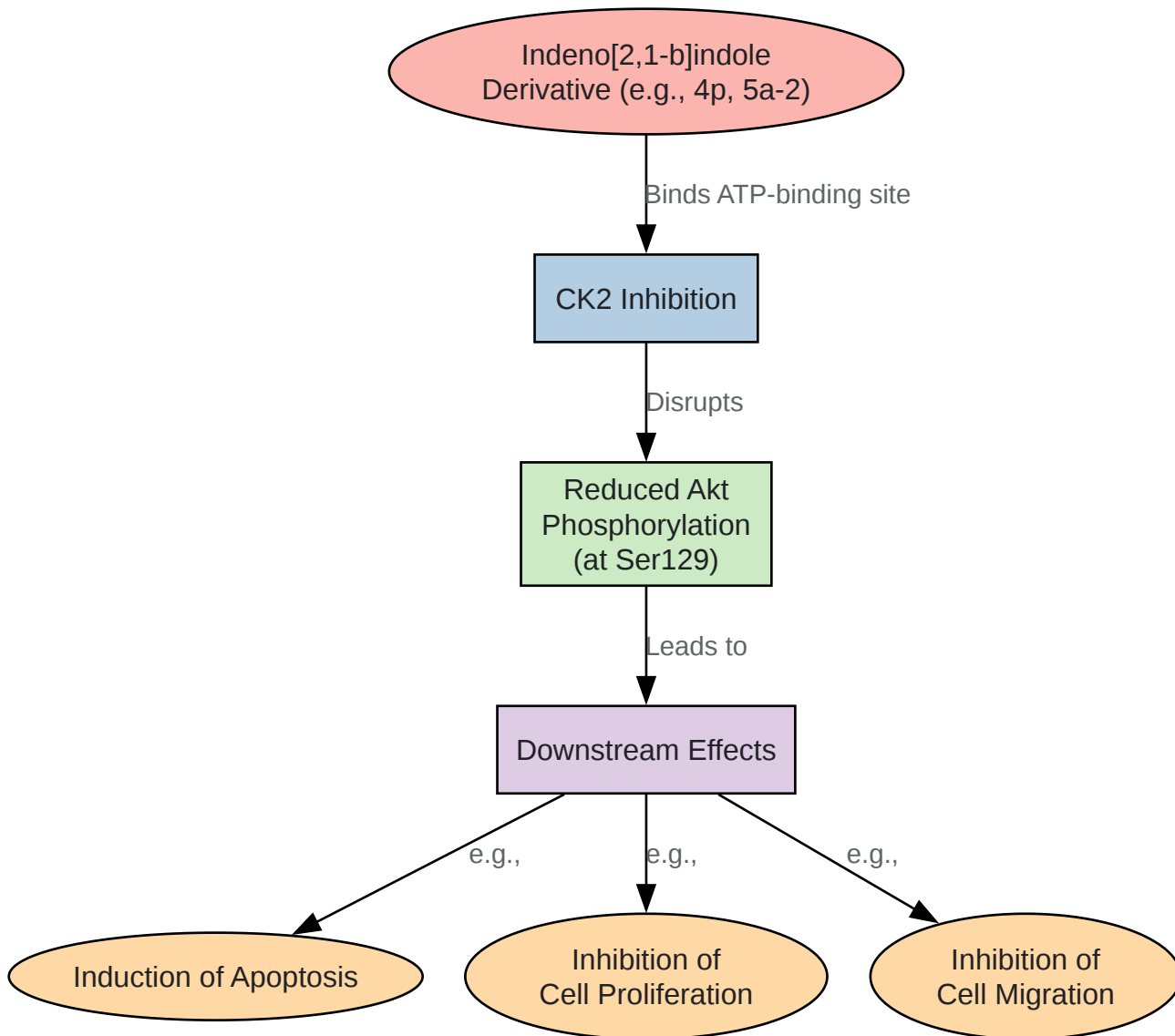
A prominent green method uses a heterogeneous **ZrO₂/CuO nanocomposite** catalyst for a one-pot, multi-component synthesis of indeno[1,2-b]indole-9,10-dione derivatives [2].

- **Reaction Components:** Aryl amines, dimedone or 1,3-cyclohexanedione, and ninhydrin [2].
- **Optimal Conditions:** Ethanol solvent at **78 °C** [2].
- **Key Advantages:**
 - **High Atom Economy:** >94% [2].
 - **Excellent Yield:** High yields for various derivatives [2].
 - **Green Profile:** Uses recyclable nanocatalyst and ethanol, a preferable solvent [2].
 - **Recyclability:** Minimal activity loss (~9.3%) after five cycles [2].

Key Biological Activities and Mechanisms

The primary and most researched application of **indeno[2,1-b]indole** derivatives is their potent activity as **Protein Kinase CK2 inhibitors**. CK2 is a serine/threonine kinase that is often upregulated in cancers and supports cell proliferation and survival [3] [4].

The diagram below illustrates the signaling pathway through which CK2 inhibition exerts anticancer effects.



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The table below summarizes quantitative data for key derivatives from recent studies.

Compound / Derivative	Biological Target / Activity	In Vitro IC ₅₀ / EC ₅₀ / Concentration	Key Findings & Cellular Effects
4p (Prenyloxy-substituted) [4]	CK2 inhibitor / Anticancer	CK2 IC ₅₀ = 25 nM [4]	Inhibited proliferation, migration; induced apoptosis in A431, A549, LNCaP cells [4].

Compound / Derivative	Biological Target / Activity	In Vitro IC ₅₀ / EC ₅₀ / Concentration	Key Findings & Cellular Effects
5a-2 (5-isopropyl-4-methoxy-7-methyl-) [3]	CK2 inhibitor / Anticancer	CK2 IC ₅₀ = 25 nM [3]	High intracellular concentration (408.3 nM); strong anti-migratory effect; cytoplasmic localization [3].
Phenolic Indeno[2,1-b]indole (e.g., with 7-(3,4-dichlorophenyl) group) [1]	ABCG2 transporter inhibitor / Reverses multidrug resistance	ABCG2 IC ₅₀ = 0.2 μM [1]	Reversed mitoxantrone resistance in MCF-7/Adr breast cancer cells by 85% at 10 μM [1].
CX-4945 (Silmitasertib) (Clinical trial candidate for comparison) [3]	CK2 inhibitor	CK2 IC ₅₀ = 3.7 nM [3]	Strong pro-apoptotic effect; ~49% localized in nuclear fraction [3].

Recent Research Advances

Recent studies highlight the scaffold's versatility and potential for optimization:

- **Differential Cellular Effects:** While both **5a-2** and **CX-4945** inhibit intracellular CK2 activity, they exhibit different effects due to distinct subcellular localization. **5a-2** is predominantly cytoplasmic (71%) and shows strong anti-migratory activity, whereas the more nuclear **CX-4945** (49%) has a stronger pro-apoptotic effect [3].
- **Broad-Spectrum Anticancer Activity:** Derivative **4p** demonstrates promising pharmacokinetics with high and rapid cellular uptake (intracellular concentration ~5 μM after 1 hour), though it also exhibits low metabolic stability, an area for future medicinal chemistry improvement [4].
- **Synthetic Breakthroughs:** Beyond CK2-focused chemistry, recent general **indole chemistry** breakthroughs enable precise functionalization at previously challenging positions (like the C5 carbon), which will facilitate the synthesis of novel **indeno[2,1-b]indole** derivatives for drug discovery [5].

Conclusion and Future Outlook

Indeno[2,1-b]indole is a versatile scaffold with established, potent CK2 inhibitory activity and emerging applications in overcoming multidrug resistance. Future research will likely focus on:

- **Optimizing Pharmacokinetics:** Improving metabolic stability and drug-like properties of lead compounds like **4p** [4].
- **Exploring Subcellular Targeting:** Designing new derivatives to selectively target CK2 in specific cellular compartments (nuclear vs. cytoplasmic) to tailor biological outcomes [3].
- **Expanding Therapeutic Applications:** Further investigating its potential in antitubercular agents and organic electronics [1].

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